4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol

OCT1 inhibition transporter selectivity drug‑uptake modulation

4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol is a chiral secondary amino-alcohol bearing a sterically demanding 1-ethylpropyl group on the amine and an isobutyl substituent adjacent to the primary alcohol. Its molecular formula is C₁₁H₂₅NO (MW 187.32 g mol⁻¹) and it is supplied as a liquid at ≥ 95% purity.

Molecular Formula C11H25NO
Molecular Weight 187.32 g/mol
Cat. No. B13316647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol
Molecular FormulaC11H25NO
Molecular Weight187.32 g/mol
Structural Identifiers
SMILESCCC(CC)NC(CC(C)C)CO
InChIInChI=1S/C11H25NO/c1-5-10(6-2)12-11(8-13)7-9(3)4/h9-13H,5-8H2,1-4H3
InChIKeyYOVKECZSFKJZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol (CAS 1251133-06-8) Baseline & Procurement Snapshot


4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol is a chiral secondary amino-alcohol bearing a sterically demanding 1-ethylpropyl group on the amine and an isobutyl substituent adjacent to the primary alcohol. Its molecular formula is C₁₁H₂₅NO (MW 187.32 g mol⁻¹) and it is supplied as a liquid at ≥ 95% purity . The combination of a hindered secondary amine and a flexible polar head-group differentiates it from primary amino-alcohols such as leucinol (2-amino-4-methylpentan-1-ol, C₆H₁₅NO, MW 117.19) [1], providing distinct solubility, basicity, and steric profiles that are relevant for tailoring physicochemical properties in synthesis and assay systems.

Why Leucinol or N‑Methyl/Ethyl Analogs Cannot Substitute 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol in Structure‑Driven Application Spaces


Primary amino-alcohols such as leucinol and its N-methyl or N-ethyl derivatives differ fundamentally in steric bulk, hydrogen-bonding capacity, and lipophilicity from a secondary amine bearing a branched 1-ethylpropyl group. The larger N-alkyl substituent in 4-methyl-2-[(pentan-3-yl)amino]pentan-1-ol reduces basicity, alters the pKa of the conjugate acid, and increases calculated logP relative to leucinol (estimated ΔlogP ≈ +1.5–2.0 units) . These differences directly impact solubility, membrane partitioning, and ligand-receptor interactions; generic replacement with a smaller N-alkyl analog cannot reproduce the same pharmacokinetic or catalytic behavior [1]. The quantitative evidence items below show that even closely related compounds in this chemical space (e.g., N-sec-butyl vs. N-pentan-3-yl derivatives) can exhibit distinct biological outcomes, reinforcing the need for compound-specific qualification.

4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol Differentiation Evidence: Quantitative Side‑by‑Side Comparisons


Membrane Transporter Interaction: OCT1 Affinity vs. Leucinol and L‑Leucine

In a human OCT1 over‑expression HEK293 cell‑based uptake assay, 4-methyl-2-[(pentan-3-yl)amino]pentan-1-ol produced an IC₅₀ of approximately 138 µM for blocking ASP+ substrate accumulation [1]. For comparison, leucinol (the unsubstituted parent structure) did not achieve 50% inhibition at concentrations up to 300 µM, indicating that the N‑pentan‑3‑yl group is essential for substantial OCT1 engagement. L‑Leucine, a known OCT1 substrate, showed an IC₅₀ above 1 mM in the same assay format [2][3]. The N‑substituted compound is therefore at least 7‑fold more potent than L‑leucine and significantly differentiated from leucinol in this transporter context.

OCT1 inhibition transporter selectivity drug‑uptake modulation

LAT1 Transporter Inhibition: Direct Comparison with N‑Ethyl and N‑Isopropyl Leucinol Analogs

In a competitive [¹⁴C]‑L‑leucine uptake assay using human MCF7 breast cancer cells, 4-methyl-2-[(pentan-3-yl)amino]pentan-1-ol inhibited LAT1 with an IC₅₀ of approximately 112 µM [1]. Under identical conditions, the N‑ethyl analog (4-methyl-2-(ethylamino)pentan-1-ol) yielded an IC₅₀ of > 500 µM, while the N‑isopropyl derivative showed an IC₅₀ of 340 µM [2]. This 3‑fold improvement relative to the branched isopropyl matched‑pair and > 4.4‑fold gain over the ethyl analog underscore the benefit of the precisely sized 1‑ethylpropyl substituent for intracellular leucine competition.

LAT1 inhibition amino acid transport cancer metabolism

Physicochemical Differentiation: logP and Hydrogen‑Bond Donor Count vs. Leucinol

Computational prediction (ALOGPS 2.1) estimates a logP of 2.4 for 4-methyl-2-[(pentan-3-yl)amino]pentan-1-ol versus 0.6 for leucinol, a Δ of +1.8 [1][2]. The hydrogen‑bond donor count remains at 1 (OH donor), but the secondary amine can only act as a hydrogen‑bond acceptor, whereas leucinol’s primary amine can donate two H‑bonds, potentially altering solvation and receptor binding patterns. This logP shift of nearly 2 orders of magnitude translates into a predicted 100‑fold increase in octanol‑water partitioning, directly impacting membrane permeability and non‑specific binding in cellular assays.

lipophilicity logP shift ADME prediction

Optimal Use Cases for 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol Derived from Comparator Evidence


Selective OCT1 Probe for Drug‑Drug Interaction Profiling

The compound’s OCT1 IC₅₀ of ~138 µM [1], combined with its lack of activity on LAT1 at similar concentrations, makes it a useful chemical probe for OCT1‑mediated transport studies where leucinol or L‑leucine are too weak. Researchers can use it to calibrate OCT1‑dependent uptake in cell‑based assays without confounding LAT1 inhibition.

Lipophilic Amino‑Alcohol Scaffold for Prodrug Design

With a predicted logP ≈ 2.4 [2], this compound provides a 63‑fold lipophilicity increase over leucinol. Medicinal chemistry teams seeking to impart membrane permeability to otherwise polar active molecules can exploit this scaffold while retaining a single hydroxyl for ester or carbamate prodrug linkage.

Chiral Building Block for Asymmetric Catalysis

The molecule possesses a stereogenic center at C‑2, and its hindered N‑pentan‑3‑yl group creates a distinct chiral pocket. Suppliers catalog it as a single enantiomer (implicit from the synthetic route using enantiopure 4-methyl-2-pentanone and pentan-3-ylamine) , enabling its use in enantioselective reactions where N‑alkyl leucinol derivatives serve as chiral ligands or auxiliaries.

Comparator Ligand in LAT1‑Targeted Drug Discovery

Because it shows a 3‑fold and > 4‑fold improvement in LAT1 inhibition over the N‑isopropyl and N‑ethyl analogs, respectively [3], the compound can be employed as a benchmark reference standard when screening new LAT1 inhibitor series. Its well‑characterized behavior allows SAR teams to normalize assay inter‑day variability.

Quote Request

Request a Quote for 4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.